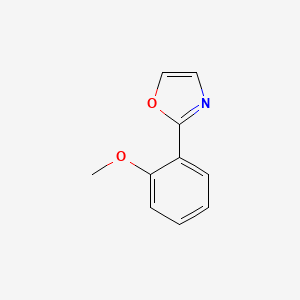
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an intermediate in various biochemical pathways, including the pentose phosphate pathway and the Calvin cycle . This compound plays a crucial role in cellular metabolism and is involved in the synthesis of nucleotides and amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2,3-dihydroxy-4-oxobutyl) phosphate typically involves the phosphorylation of D-erythrose. One common method is the reaction of D-erythrose with phosphoric acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various phosphorylated sugars and intermediates in metabolic pathways. For example, oxidation can lead to the formation of different sugar acids, while reduction can yield simpler sugar alcohols .
Wissenschaftliche Forschungsanwendungen
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in metabolic pathways, making it essential for studies on cellular metabolism.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is used in the production of various biochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of disodium;(2,3-dihydroxy-4-oxobutyl) phosphate involves its role as an intermediate in the pentose phosphate pathway and the Calvin cycle. It participates in enzymatic reactions that convert it into other essential biomolecules. The molecular targets include enzymes such as transketolase and transaldolase, which catalyze its conversion into different sugar phosphates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-erythrose 4-phosphate: A closely related compound that also participates in the pentose phosphate pathway.
Ribose 5-phosphate: Another intermediate in the pentose phosphate pathway with similar functions.
Glyceraldehyde 3-phosphate: Involved in glycolysis and the Calvin cycle
Uniqueness
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate is unique due to its specific role in both the pentose phosphate pathway and the Calvin cycle. Its ability to participate in multiple metabolic pathways makes it a versatile and essential compound in cellular metabolism .
Eigenschaften
Molekularformel |
C4H7Na2O7P |
|---|---|
Molekulargewicht |
244.05 g/mol |
IUPAC-Name |
disodium;(2,3-dihydroxy-4-oxobutyl) phosphate |
InChI |
InChI=1S/C4H9O7P.2Na/c5-1-3(6)4(7)2-11-12(8,9)10;;/h1,3-4,6-7H,2H2,(H2,8,9,10);;/q;2*+1/p-2 |
InChI-Schlüssel |
QJCAUWVOBAESHT-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(C=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)

![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)

![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)



![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)

![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate](/img/structure/B14788649.png)



